2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound that features both isoquinoline and pyranone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can be achieved through multi-step organic synthesis. One common method involves the use of a modified Strecker reaction, which is a multi-component reaction involving an aldehyde, an amine, and a cyanide source . The reaction conditions typically include the use of silica-supported sulfuric acid in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up multi-component reactions and optimizing reaction conditions for higher yields and purity would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol: This compound shares the isoquinoline moiety but differs in its functional groups and overall structure.
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl compounds: These compounds have similar core structures but include sulfonyl groups, which can significantly alter their chemical properties and applications.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of isoquinoline and pyranone moieties, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C16H17NO4/c18-10-13-7-14(19)16(20)15(21-13)9-17-6-5-11-3-1-2-4-12(11)8-17/h1-4,7,18,20H,5-6,8-10H2 |
InChI Key |
RCNPMTLZFHHVPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C(=O)C=C(O3)CO)O |
Origin of Product |
United States |
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